3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H5BrClN3OS and a molecular weight of 342.6 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, a cyano group, and a thiazole ring attached to a benzamide structure . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to have various biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions, where the benzamide structure is treated with bromine and chlorine reagents under controlled conditions.
Chemical Reactions Analysis
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Scientific Research Applications
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-bromo-4’-chloro-1-(3-chloro-2-pyridyl)-2’-methyl-6’-(methylcarbamoyl)pyrazole-5-carboxanilide: This compound has a similar structure but contains a pyrazole ring instead of a thiazole ring.
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3-methylbenzamide: This compound is similar but has a methyl group instead of a bromine atom.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJVJIOEYZZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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